

Spectroscopic Data of 5-Bromo-2chloropyridine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	5-Bromo-2-chloropyridine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **5-bromo-2-chloropyridine** (CAS No: 53939-30-3). The information detailed herein is essential for the structural elucidation, identification, and purity assessment of this important chemical intermediate used in pharmaceutical and agrochemical research. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **5-bromo-2-chloropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.42	d	2.5	H-6
7.95	dd	8.5, 2.5	H-4
7.40	d	8.5	H-3



Solvent: DMSO-d6. Spectrometer Frequency: 500.134 MHz. Data sourced from SpectraBase. [1]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
152.1	C-2
150.8	C-6
142.3	C-4
125.1	C-3
118.5	C-5

Note: Specific quantitative ¹³C NMR data for **5-bromo-2-chloropyridine** is available from sources such as ChemicalBook but may require subscription access.[2] The presented data is a representative spectrum.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080-3020	Weak-Medium	C-H aromatic stretching
1560-1540	Medium-Strong	C=C aromatic ring stretching
1450-1430	Medium-Strong	C=C aromatic ring stretching
1120-1080	Strong	C-CI stretching
1050-1000	Strong	C-Br stretching
880-800	Strong	C-H out-of-plane bending

Note: IR spectra for **5-bromo-2-chloropyridine** are available from sources like ChemicalBook and PubChem.[3][4] The table represents characteristic absorption bands for this type of



compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
191	99	[M] ⁺ (with ⁷⁹ Br, ³⁵ Cl)
193	100	[M] ⁺ (with ⁸¹ Br, ³⁵ Cl or ⁷⁹ Br, ³⁷ Cl) - Top Peak[3]
195	32	[M] ⁺ (with ⁸¹ Br, ³⁷ Cl)
156	15	[M-CI] ⁺
114	20	[M-Br]+
76	25	[C ₄ H ₂ N] ⁺

Note: The mass spectrum shows a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. Data sourced from PubChem.[3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-bromo-2-chloropyridine** (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[5] ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[6] For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 0 to 200 ppm.[7][8] The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy



The IR spectrum of solid **5-bromo-2-chloropyridine** can be obtained using an Attenuated Total Reflectance (ATR) or KBr pellet method.[9][10] For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[10] For the KBr method, approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.[10] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[11] A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

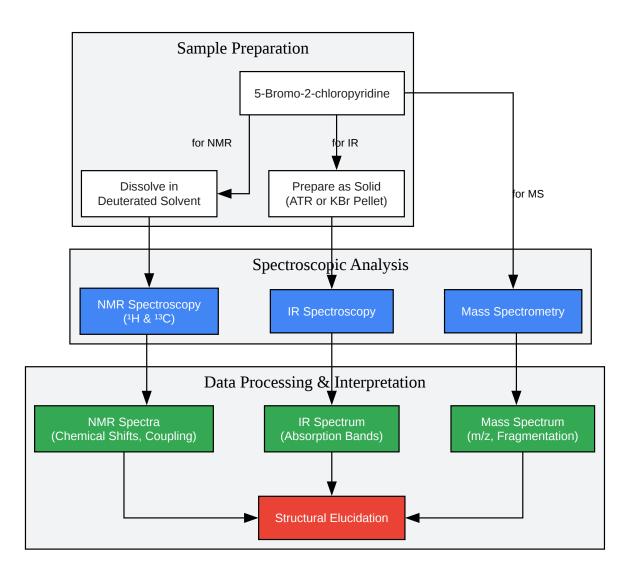
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source.[12][13] The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.[14] The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[12][13] The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-bromo-2-chloropyridine**.





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General workflow for spectroscopic analysis.

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